molecular formula C17H30N2O B11709734 N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide

N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide

Cat. No.: B11709734
M. Wt: 278.4 g/mol
InChI Key: LRHVDGJTOKRXMB-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide is a synthetic compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide typically involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, other substituted amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to form complexes with biomolecules.

    Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.

    N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide: Investigated for its antiallergy activity.

    Poly[2-(dimethylamino)ethyl methacrylate]: Utilized in gene delivery and drug delivery systems.

Uniqueness

N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide stands out due to its adamantane core, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring robust and durable compounds. Additionally, its ability to undergo various chemical modifications allows for the creation of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C17H30N2O

Molecular Weight

278.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide

InChI

InChI=1S/C17H30N2O/c1-15-7-13-8-16(2,10-15)12-17(9-13,11-15)14(20)18-5-6-19(3)4/h13H,5-12H2,1-4H3,(H,18,20)

InChI Key

LRHVDGJTOKRXMB-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCN(C)C)C

Origin of Product

United States

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